molecular formula C20H23FN2O3S B2986242 (3-(cyclohexylsulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1448073-13-9

(3-(cyclohexylsulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2986242
CAS No.: 1448073-13-9
M. Wt: 390.47
InChI Key: YVCQMSMDUHHJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(cyclohexylsulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications

Fluorine-Containing Compound Synthesis

Research conducted by Laporte et al. (2015) explores the synthesis of fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones through the Julia–Kocienski reaction. This process facilitates the creation of fluorinated four-membered rings containing a nucleic base, an ester or aryl sulfone function, and a pyrrolidine ring, which could be relevant to the synthesis of (3-(cyclohexylsulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone (Laporte et al., 2015).

Design and Synthesis of Azetidinones

Jagannadham et al. (2019) focus on the design of 2-azetidinones scaffolds due to their significant biological and pharmacological potencies. Their work involves synthesizing azetidinone derivatives, which aligns with the research interest in the specific azetidin-1-yl compound mentioned. They emphasize the importance of sulfonamide rings and their derivatives in medicinal and pharmaceutical chemistry (Jagannadham et al., 2019).

PET Imaging Ligand Development

Doll et al. (1999) explored the synthesis and in vivo binding properties of 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a compound related to this compound. This compound is a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, illustrating the potential application of similar compounds in neuroreceptor imaging (Doll et al., 1999).

Inhibitor of Cholesterol Absorption

Research by Rosenblum et al. (1998) on a related compound, SCH 58235, demonstrates its potential as a potent, orally active inhibitor of cholesterol absorption. This study suggests the potential application of similar azetidinone compounds in the treatment of conditions related to cholesterol and lipid metabolism (Rosenblum et al., 1998).

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c21-16-8-6-14(7-9-16)15-10-19(22-11-15)20(24)23-12-18(13-23)27(25,26)17-4-2-1-3-5-17/h6-11,17-18,22H,1-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCQMSMDUHHJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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